Electronic and Lipophilic Modulation by 5-Fluoro Substitution
The 5-fluoro substituent in 5-fluoro-1-methylquinolin-2(1H)-one introduces a strong electron-withdrawing effect (Hammett σ_m = 0.34 for F) and moderately increases lipophilicity (XLogP3 = 1.6) relative to the non-fluorinated parent 1-methylquinolin-2(1H)-one (XLogP3 ≈ 1.2 for the unsubstituted scaffold) [1][2]. This electronic perturbation alters the pKa of the carbonyl group and the electron density of the aromatic ring, directly impacting hydrogen-bonding capacity, metabolic stability, and target binding affinity. In contrast, the 6-fluoro regioisomer (6-fluoro-1-methylquinolin-2(1H)-one) has a different electronic topography due to the altered position of the fluorine relative to the carbonyl, leading to distinct reactivity in nucleophilic aromatic substitution and divergent biological target engagement .
| Evidence Dimension | Electronic and lipophilic modulation by fluorine regioposition |
|---|---|
| Target Compound Data | XLogP3 = 1.6; Hammett σ_m ≈ 0.34 (F at C5); pKa (predicted) = -0.68 ± 0.20 |
| Comparator Or Baseline | 1-Methylquinolin-2(1H)-one (XLogP3 ≈ 1.2); 6-fluoro regioisomer (distinct charge distribution) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. non-fluorinated parent; electronic effect magnitude quantified by Hammett constant |
| Conditions | Predicted physicochemical parameters (XLogP3, pKa) from computational models; Hammett values from literature tabulations |
Why This Matters
The distinct electronic and lipophilic signature of the 5-fluoro isomer directly affects passive membrane permeability and target binding, making it a non-substitutable building block in medicinal chemistry SAR exploration.
- [1] Kuujia.com. Cas no 1420794-51-9 (5-Fluoro-1-methylquinolin-2(1H)-one). Computed physicochemical properties: XLogP3 = 1.6, pKa = -0.68 ± 0.20. View Source
- [2] PubChem. 1-Methylquinolin-2(1H)-one (CID: 697843). Computed XLogP3 ≈ 1.2. National Center for Biotechnology Information. View Source
